molecular formula C9H8N2O B076478 5-Aminoquinolin-8-ol CAS No. 13207-66-4

5-Aminoquinolin-8-ol

Cat. No.: B076478
CAS No.: 13207-66-4
M. Wt: 160.17 g/mol
InChI Key: YDEUKNRKEYICTH-UHFFFAOYSA-N
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Description

5-Aminoquinolin-8-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the 5-position and a hydroxyl group at the 8-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

5-Aminoquinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties. It is also studied for its potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard data for 5-Aminoquinolin-8-ol was not found, it’s important to handle all chemicals with appropriate safety measures. Always use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

Compounds containing the 8-HQ moiety, like 5-Aminoquinolin-8-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. They could act as leads for the development of drugs against numerous diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These nitro derivatives are then separated, and the 5-nitroquinoline is reduced to 5-aminoquinoline. The final step involves the hydroxylation of 5-aminoquinoline to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes various hydroxylation agents to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinolin-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which have applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoquinolin-8-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions and enhances its biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

5-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUKNRKEYICTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328975
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-66-4
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 8-hydroxy-5-nitroquinoline (5.0 g, 26.3 mmol) in the manner described for 4-amino-3-fluorophenol, affording 2.4 g (51.3%) of 5-amino-8-hydroxyquinoline. TLC (5% MeOH/DCM), Rf=0.52.
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5 g
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Synthesis routes and methods II

Procedure details

5-Amino-8-hydroxyquinoline was prepared by the reduction of 8-hydroxy-5-nitroquinoline (from Aldrich Chemical Co., Inc., Milwaukee, Wis.). Twenty-five grams (0.131 moles) of 8-hydroxy-5-nitroquinoline were placed in a 500 milliliter (ml) Parr bottle followed by 250 ml of glacial acetic acid and 1 g of 10% palladium carbon. The bottle was further filled with 3×105Pascals (Pa) (3 atmospheres) of hydrogen. The filled bottle was attached to the Parr shaker-type hydrogenation apparatus (from Parr Instrument Co., Moline, Ill.) and the bottle and its contents were shaken until theoretical uptake was complete (approximately 5-6 hours). Reduction of the nitro group to the amine group was verified by the theoretical uptake of hydrogen. The original pressure in the Parr reactor was 0.61 MPa (88 psi). A drop of 0.24 MPa (34.7 psi) indicated that the theoretical uptake of hydrogen had occurred. The reaction contents were filtered, and the liquors were concentrated to a black-purple tar using a rotoevaporator. To remove excess acetic acid from the 5-amino-8-hydroxyquinoline, the tar was spread onto the bottom of an aluminum pan. The pan and its contents were heated in a vacuum oven for about 16 hours until the contents (5-amino-8-hydroxyquinoline) were dry.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.131 mol
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Name
palladium carbon
Quantity
1 g
Type
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Reaction Step Six
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250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?

A2: While both this compound derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some this compound derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for this compound derivatives compared to nitroxoline.

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